![molecular formula C12H21NO2 B1433892 Ethyl 2-azaspiro[4.5]decane-4-carboxylate CAS No. 1601237-38-0](/img/structure/B1433892.png)
Ethyl 2-azaspiro[4.5]decane-4-carboxylate
概要
説明
Ethyl 2-azaspiro[4.5]decane-4-carboxylate is a spirocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of an azaspiro structure adds to its chemical diversity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学的研究の応用
Ethyl 2-azaspiro[4.5]decane-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions due to its unique structure.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing ethyl 2-azaspiro[4.5]decane-4-carboxylate involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of a copper catalyst, appropriate solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Ethyl 2-azaspiro[4.5]decane-4-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to yield different products.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or halides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
作用機序
The mechanism by which ethyl 2-azaspiro[4.5]decane-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but includes an oxygen atom, which can alter its chemical properties and reactivity.
Difluoroalkylated 2-azaspiro[4.5]decane: This derivative includes difluoroalkyl groups, which can enhance its stability and biological activity.
Uniqueness
Ethyl 2-azaspiro[4.5]decane-4-carboxylate is unique due to its specific spiro linkage and the presence of an ethyl ester group. This combination of features makes it a versatile intermediate in organic synthesis and a promising candidate for various scientific applications.
特性
IUPAC Name |
ethyl 2-azaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-2-15-11(14)10-8-13-9-12(10)6-4-3-5-7-12/h10,13H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGIRPUXVYHUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)
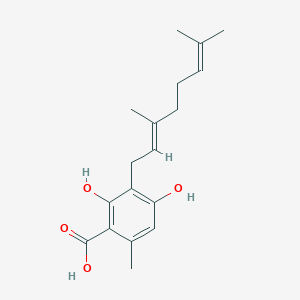
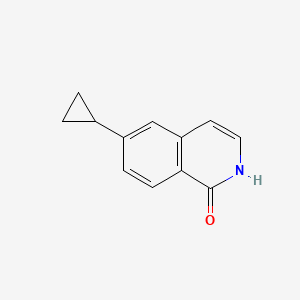




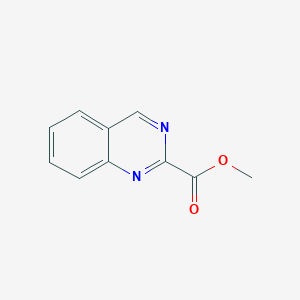
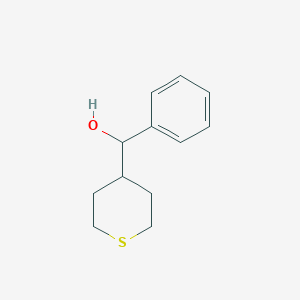
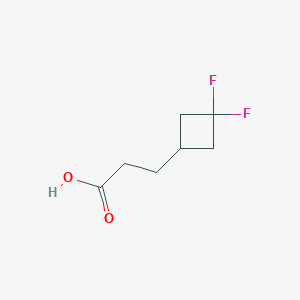
![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)
